molecular formula C21H18ClN5O2 B2617763 N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895004-75-8

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2617763
CAS No.: 895004-75-8
M. Wt: 407.86
InChI Key: FSIPJWOBCIUWTF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a high-purity chemical compound designed for pharmaceutical and biological research applications. This molecule features a complex heterocyclic structure combining pyrazolo[3,4-d]pyrimidine and acetamide scaffolds, a framework known to be of significant interest in medicinal chemistry . Pyrazolopyrimidine cores are frequently investigated as kinase inhibitors and signal transduction modulators . The inclusion of substituted phenyl rings (4-chlorophenyl and 2,4-dimethylphenyl) suggests potential for targeted interaction with specific protein binding sites . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules, or as a reference standard in assay development. Its structural profile makes it a candidate for probing enzymatic activity and cellular pathways in cancer research, immunology, and other disease areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the compound's specific mechanism of action, potency, and physicochemical properties for their unique applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-3-8-18(14(2)9-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIPJWOBCIUWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 2,4-dimethylphenyl groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against several cancer cell lines.
    • For instance:
      • MCF7 (Breast Cancer) : IC50 values around 1.88 µM.
      • A549 (Lung Cancer) : IC50 values ranging from 26 µM depending on structural modifications.
      • HepG2 (Liver Cancer) : IC50 values as low as 0.74 mg/mL were noted for certain derivatives.
    Table 1: Summary of Anticancer Activity
    CompoundCell LineIC50 (µM)
    Compound AMCF71.88
    Compound BA54926
    Compound CHepG20.74 mg/mL
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation.
    • Cell Cycle Arrest : Induces cell cycle arrest leading to apoptosis in cancer cells.
    • Signal Pathway Modulation : Modulates signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The structural characteristics of N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide suggest potential anti-inflammatory properties:

  • COX Enzyme Inhibition :
    • Certain derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.
    • For example:
      • Some derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol).
    Table 2: Inhibition of COX Enzymes
    CompoundTarget EnzymeIC50 (μmol)
    Compound DCOX-20.04 ± 0.02
    CelecoxibCOX-20.04 ± 0.01

Case Studies and Research Findings

Several documented studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study evaluating a related compound showed promising results in reducing tumor size in animal models.
  • Another research highlighted the compound's efficacy in reducing inflammatory markers in induced models of inflammation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be compared with other similar compounds, such as:

  • 4-chloro-3,5-dimethylphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
  • 4-chloro-2,6-dimethylphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
  • 4-chloro-3,5-dimethylphenyl N-(5-chloro-2-methylphenyl)carbamate

These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activities

Biological Activity

N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit activity against various biological targets. The biological mechanisms include:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation.
  • Antioxidant Properties : These compounds also demonstrate significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Certain derivatives have shown promising results in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Antibacterial and Antifungal Activities

The compound exhibits notable antibacterial and antifungal properties. It has been tested against multiple strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Anticancer Study : A study published in Molecular Cancer Therapeutics evaluated the efficacy of various pyrazole derivatives against breast cancer cells. The results indicated that this compound significantly reduced cell viability with an IC50 value of 15 µM .
  • Antibacterial Efficacy : In a study assessing the antibacterial properties against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating strong antibacterial activity compared to conventional treatments .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; cell cycle arrest ,
AntibacterialDisrupts cell membrane
AntifungalInhibits fungal growth
Anti-inflammatoryCOX inhibition

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a derivative with a pyrazolo[3,4-d]pyrimidine scaffold was prepared by reacting 2,4-dichlorophenylacetic acid with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, followed by extraction and purification via slow evaporation of methylene chloride to yield crystals . Optimization of reagent stoichiometry (e.g., 1:1 molar ratio of acid to amine) and temperature control (e.g., 273 K) are critical to achieving yields >70% .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • 1H NMR : Used to confirm proton environments, such as NH amid peaks at δ 13.30 ppm and aromatic protons between δ 7.42–7.58 ppm .
  • X-ray Crystallography : Resolves steric repulsion and hydrogen bonding. For example, the amide group in related compounds forms R₂²(10) dimers via N–H⋯O interactions, with dihedral angles of 80.7° between the dichlorophenyl and pyrazolyl rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₉ClFN₅O₄ for analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps.
  • Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization improves purity (>95%) .
    Data Example : A derivative synthesized via EDC coupling achieved 72% yield after optimization .

Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ discrepancies)?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., MCF7 for antitumor studies) and control compounds (e.g., doxorubicin) .
  • Dose-Response Validation : Perform triplicate experiments with 8–10 concentration points to generate reliable IC₅₀ values.
  • Structural Confounds : Verify substituent effects; e.g., N-(2-chlorophenyl) analogs showed IC₅₀ = 50 µM due to enhanced π-stacking, while bulkier groups reduced activity .
    Example : In a study of 20 derivatives, IC₅₀ ranged from 50–200 µM, highlighting the need for structural-activity relationship (SAR) analysis .

Q. What advanced techniques resolve tautomeric or conformational ambiguities in this compound?

Methodological Answer:

  • Dynamic NMR : Detects amine:imine tautomer ratios (e.g., 50:50 equilibrium observed in DMSO-d₆) .
  • 1,1-ADEQUATE NMR : Assigns long-range C–H correlations in complex heterocycles, as demonstrated for indole-pyrimidine hybrids .
  • DFT Calculations : Predict electronic effects of substituents (e.g., 4-chlorophenyl enhances electron-withdrawing properties) .

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